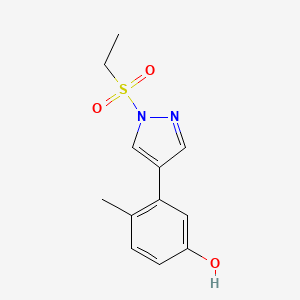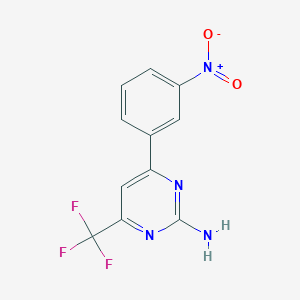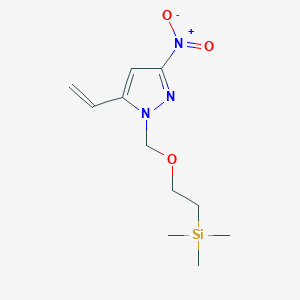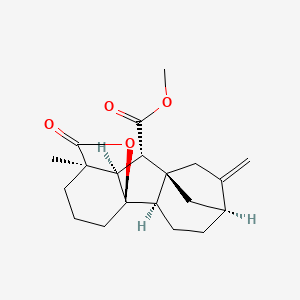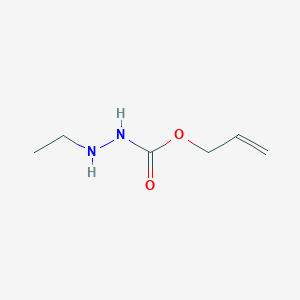
Allyl 2-ethylhydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-ethylhydrazine-1-carboxylate is an organic compound that features an allyl group attached to a 2-ethylhydrazine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-ethylhydrazine-1-carboxylate typically involves the reaction of allyl alcohol with 2-ethylhydrazine-1-carboxylate under specific conditions. One common method is the esterification reaction, where the carboxylate group reacts with the allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-ethylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Allyl 2-ethylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 2-ethylhydrazine-1-carboxylate involves its interaction with various molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the hydrazine moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Allyl alcohol: Shares the allyl group but lacks the hydrazine moiety.
2-Ethylhydrazine-1-carboxylate: Contains the hydrazine moiety but lacks the allyl group.
Allyl isothiocyanate: Contains an allyl group but has a different functional group (isothiocyanate) instead of the carboxylate.
Uniqueness
Allyl 2-ethylhydrazine-1-carboxylate is unique due to the combination of the allyl group and the 2-ethylhydrazine-1-carboxylate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
prop-2-enyl N-(ethylamino)carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-3-5-10-6(9)8-7-4-2/h3,7H,1,4-5H2,2H3,(H,8,9) |
InChI Key |
YTXXAGRXVRHCLU-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




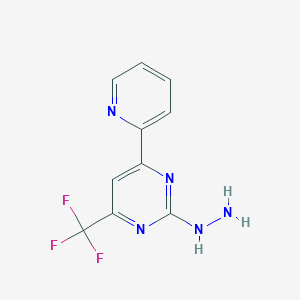

![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

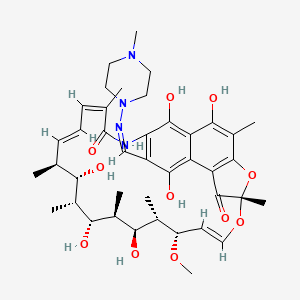
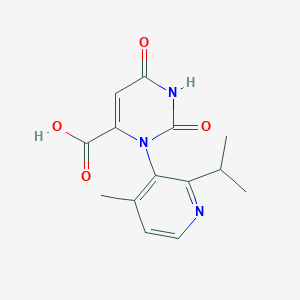
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
